molecular formula C9H18ClNO2 B3110386 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride CAS No. 1796905-12-8

2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride

Cat. No.: B3110386
CAS No.: 1796905-12-8
M. Wt: 207.7 g/mol
InChI Key: XEEYKIDLWMICDJ-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride ( 1796905-12-8) is a synthetic, non-proteinogenic amino acid derivative of interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C 9 H 18 ClNO 2 and a molecular weight of 207.70 g/mol , this compound is characterized by a cyclohexane ring substituted with a methyl group, an acetic acid moiety, and an amino group in the form of a hydrochloride salt to enhance stability . Its structural features, particularly the sterically hindered, quaternary carbon center linking the functional groups, make it a valuable scaffold for drug discovery and the development of novel bioactive molecules. Researchers utilize this compound as a key synthetic intermediate or a building block for constructing more complex chemical entities. Its structure is reminiscent of other pharmaceutically active compounds, such as gabapentin, suggesting potential research applications in exploring mechanisms related to the nervous system, though its specific biological activity and mechanism of action require further investigation . This product is supplied with a purity of ≥95% . For safe handling, please refer to the associated Safety Data Sheet (SDS). Note that this chemical is classified as hazardous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is provided for Research and Further Manufacturing Use Only; it is not intended for direct human or veterinary use.

Properties

IUPAC Name

2-amino-2-(1-methylcyclohexyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(7(10)8(11)12)5-3-2-4-6-9;/h7H,2-6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEYKIDLWMICDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796905-12-8
Record name 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride typically involves the reaction of 1-methylcyclohexylamine with glyoxylic acid, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions usually include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents like ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl-Substituted Amino Acid Derivatives

Key Structural Variations and Properties
Compound Name Substituent Position/Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2-Amino-2-(1-methylcyclohexyl)acetic acid HCl 1-methylcyclohexyl C9H18ClNO2* ~207.7† Pharmaceutical building block
trans-2-(4-Aminocyclohexyl)acetic acid HCl 4-aminocyclohexyl (trans) C8H16ClNO2 193.67 Intermediate in peptide synthesis
2-Amino-2-(3-methylcyclohexyl)acetic acid HCl 3-methylcyclohexyl C9H18ClNO2* ~207.7† Unspecified research applications
2-Amino-2-(cyclohex-1-en-1-yl)acetic acid HCl Cyclohexene ring C8H12ClNO2 189.64 Synthesized via HCl hydrolysis (75% yield)

*Inferred from structural similarity. †Calculated based on formula.

Analysis :

  • Hydrogen Bonding: The trans-4-aminocyclohexyl analog () has an additional amino group, enhancing hydrogen-bonding capacity for protein-targeted applications.
  • Ring Saturation : The cyclohexene derivative () lacks full ring saturation, increasing ring strain and reactivity in cycloaddition reactions.

Aromatic and Heterocyclic Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2-Amino-2-(4-fluorophenyl)acetic acid HCl 4-fluorophenyl C8H8ClFNO2 205.61 Chiral resolving agent
2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid HCl 4-bromo-2-fluorophenyl C8H7BrClFNO2 284.51 Halogenated analog for radiopharmacy
2-Amino-2-(2-methoxyphenyl)acetic acid HCl 2-methoxyphenyl C9H12ClNO3 217.65 Precursor for CNS-targeted drugs

Analysis :

  • Electronic Effects : Aromatic substituents (e.g., fluoro, methoxy) alter electron density, affecting solubility and metabolic stability. For instance, the methoxy group in enhances lipophilicity, favoring blood-brain barrier penetration.

Functional Group Variations

Compound Name Functional Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2-Amino-N-cyclohexyl-N-ethylacetamide HCl Amide formation C10H21ClN2O 220.74 Enhanced proteolytic stability
Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl Esterification C11H22ClNO2 235.75 Prodrug strategy for controlled release
[1-(Aminomethyl)cyclopropyl]acetic acid HCl Cyclopropane ring C6H12ClNO2 165.62 High ring strain for reactivity

Analysis :

  • Amide vs. Acid : The acetamide derivative () exhibits improved stability in biological environments compared to carboxylic acid forms.
  • Ester Prodrugs : Ethyl esterification () increases lipophilicity, facilitating cellular uptake followed by enzymatic hydrolysis to release the active acid.

Research and Application Insights

  • Synthetic Accessibility : The target compound’s synthesis (unreported in evidence) likely parallels methods like HCl-mediated hydrolysis of benzamido esters, as seen in (75% yield).
  • Thermal Stability: Cyclohexyl derivatives generally exhibit higher melting points (e.g., trans-2-aminocyclohexanol HCl: 172–175°C ) compared to aromatic analogs, which degrade at lower temperatures.
  • Cost Considerations: Cyclohexyl-based compounds are often more expensive than linear analogs due to complex stereochemistry (e.g., trans-4-aminocyclohexanol HCl at JPY 85,600/g ).

Biological Activity

2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride, also known as its hydrochloride salt, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C9H17ClN2O2
  • Molecular Weight : 206.69 g/mol
  • CAS Number : 1796905-12-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structural similarity to amino acids allows it to participate in biochemical pathways, potentially influencing neurotransmitter systems and metabolic processes.

Biological Activities

Research indicates several biological activities associated with this compound:

1. Neurotransmitter Modulation

  • The compound may influence neurotransmitter levels in the brain, particularly those related to mood and cognition.
  • Studies have suggested that it may act as a modulator of glutamate receptors, which play a crucial role in synaptic plasticity and memory formation.

2. Antioxidant Activity

  • Preliminary studies indicate that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • This activity is significant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

3. Anti-inflammatory Effects

  • The compound has shown promise in reducing inflammation markers in various models, suggesting potential applications in treating inflammatory conditions.
  • It may inhibit the expression of pro-inflammatory cytokines, thereby modulating immune responses.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated modulation of glutamate receptor activity in vitro.
Showed antioxidant effects in cellular models, reducing oxidative stress markers.
Identified anti-inflammatory properties through inhibition of IL-6 and TNF-alpha production.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, researchers administered this compound to animal models subjected to oxidative stress. The results indicated a significant reduction in neuronal cell death and improved cognitive function post-treatment.

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's effects on inflammatory bowel disease (IBD) models. Administration led to decreased levels of inflammatory cytokines and improved histological scores in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the cyclohexyl backbone via Friedel-Crafts alkylation or cyclohexene hydration. The amino and acetic acid groups are introduced through nucleophilic substitution or Strecker synthesis. Purification involves recrystallization in ethanol/water mixtures (yielding >95% purity) and column chromatography using silica gel with a chloroform:methanol (9:1) eluent. Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is critical to remove stereoisomeric impurities .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) confirm the cyclohexyl methyl group (δ 1.2–1.4 ppm) and acetic acid moiety (δ 3.8–4.1 ppm). DEPT-135 distinguishes CH2_2 and CH3_3 groups in the cyclohexane ring .
  • FT-IR : Peaks at 2500–3000 cm1^{-1} (N-H stretch), 1700–1750 cm1^{-1} (C=O), and 1200–1300 cm1^{-1} (C-N) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]+^+ at m/z 234.12 (calc. 234.14) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
Reactant of Route 2
2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride

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